REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH2:7][CH2:6][CH2:5]2.[Cl:11][CH2:12][C:13]([NH:15][CH2:16]O)=[O:14].S(=O)(=O)(O)O>C(O)(=O)C>[Cl:11][CH2:12][C:13]([NH:15][CH2:16][C:10]1[CH:9]=[C:8]2[C:4]([CH2:5][CH2:6][CH2:7]2)=[CH:3][C:2]=1[OH:1])=[O:14]
|
Name
|
|
Quantity
|
134 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2CCCC2=CC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The product is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClCC(=O)NCC1=C(C=C2CCCC2=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |